4-(2-Ethoxyphenoxy)piperidine

Lipophilicity Drug-likeness CNS permeability

4-(2-Ethoxyphenoxy)piperidine is a 4-substituted piperidine derivative bearing an ortho-ethoxyphenoxy moiety (molecular formula C₁₃H₁₉NO₂, MW 221.30 g·mol⁻¹, CAS 420137-19-5). It belongs to the aryloxypiperidine class, a scaffold exploited widely in medicinal chemistry for CNS-targeted agents, receptor modulators, and enzyme inhibitors.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 420137-19-5
Cat. No. B1324900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxyphenoxy)piperidine
CAS420137-19-5
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC2CCNCC2
InChIInChI=1S/C13H19NO2/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3
InChIKeyIPOFRRUDIUKVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Ethoxyphenoxy)piperidine (CAS 420137-19-5): Physicochemical Baseline and Compound-Class Context for Scientific Procurement


4-(2-Ethoxyphenoxy)piperidine is a 4-substituted piperidine derivative bearing an ortho-ethoxyphenoxy moiety (molecular formula C₁₃H₁₉NO₂, MW 221.30 g·mol⁻¹, CAS 420137-19-5) . It belongs to the aryloxypiperidine class, a scaffold exploited widely in medicinal chemistry for CNS-targeted agents, receptor modulators, and enzyme inhibitors [1]. Commercially, the free base is supplied predominantly at a certified purity of Min. 95% (HPLC/GC) and is explicitly labeled as air-sensitive, a critical handling parameter not uniformly documented across positional isomers [REFS-1, REFS-3].

Why 4-(2-Ethoxyphenoxy)piperidine Cannot Be Trivially Replaced by Its Methoxy, Meta-Ethoxy, or Para-Ethoxy Analogs


Within the aryloxypiperidine family, even single-atom alterations to the alkoxy substituent or its ring position produce quantifiable shifts in lipophilicity, boiling point, and solid-state behavior that directly impact chromatographic purification, formulation compatibility, and biological target engagement [REFS-1, REFS-2]. The ortho-ethoxy substitution pattern imparts a calculated logP of 2.54—approximately 0.4 log units higher than the methoxy congener—translating to a >2.5-fold difference in 1-octanol/water partition coefficient [REFS-1, REFS-3]. This magnitude of difference is sufficient to alter passive membrane permeability, protein binding, and metabolic stability in cell-based and in vivo models . Furthermore, the target compound is the only member of the series for which regulatory-compliant suppliers explicitly report air sensitivity, a storage and handling parameter that, if ignored, leads to oxidative degradation and batch-to-batch variability in downstream assays .

Quantitative Differentiation Evidence: 4-(2-Ethoxyphenoxy)piperidine versus Closest Analogs


Increased Lipophilicity (Calculated logP) versus 4-(2-Methoxyphenoxy)piperidine

4-(2-Ethoxyphenoxy)piperidine exhibits a calculated logP of 2.54 (ChemSrc computed value), compared with 2.15 for the direct methoxy analog 4-(2-methoxyphenoxy)piperidine [REFS-1, REFS-2]. The ΔlogP of +0.39 corresponds to a ~2.5-fold higher 1-octanol/water partition coefficient. This lies within the established CNS drug-like window (logP 1–3) but closer to the upper optimum, favoring passive blood-brain barrier penetration while retaining aqueous solubility sufficient for in vitro assays [1].

Lipophilicity Drug-likeness CNS permeability

Well-Defined Melting Point (134–136 °C) as a Quality Control Anchor Absent in Positional Isomers

The melting point of 4-(2-ethoxyphenoxy)piperidine is experimentally determined as 134–136 °C [1]. By contrast, no experimentally validated melting point is reported in open databases for the direct positional isomers 4-(3-ethoxyphenoxy)piperidine (CAS 946715-01-1) or 4-(4-ethoxyphenoxy)piperidine (CAS 946759-76-8), nor for the free base of 4-(2-methoxyphenoxy)piperidine [REFS-2, REFS-3]. This experimental datum enables rapid identity verification by differential scanning calorimetry (DSC) or melting-point apparatus, a practical advantage for procurement and in-house quality assurance.

Melting point QC/QA Solid-state characterization

Higher Boiling Point (322.4 °C) versus Methoxy Analog (306.7 °C)

The boiling point of 4-(2-ethoxyphenoxy)piperidine at atmospheric pressure is 322.4 °C (760 mmHg), compared with 306.7 °C for 4-(2-methoxyphenoxy)piperidine, a difference of +15.7 °C [REFS-1, REFS-2]. This difference, attributable to the additional methylene group in the ethoxy chain, provides a wider thermal window for distillation-based purification and indicates marginally greater thermal stability under inert conditions.

Boiling point Thermal stability Purification

Documented Air Sensitivity Requires Controlled-Atmosphere Handling — A Procurement-Relevant Differentiator

The free base is explicitly labeled 'Air Sensitive' on the Thermo Scientific / Alfa Aesar Certificate of Analysis and product specification sheet . This designation is not uniformly provided by suppliers for the meta-ethoxy, para-ethoxy, or methoxy analogs. Air sensitivity mandates storage under inert atmosphere (argon or nitrogen) and dictates the selection of septum-sealed packaging formats, which directly influences procurement decisions regarding aliquot size, storage infrastructure, and shelf-life expectations.

Air sensitivity Storage stability Procurement specification

Ortho-Substitution Pattern Confers Unique Conformational Constraints Relevant to Receptor Pharmacophore Design

The ortho-ethoxy group in 4-(2-ethoxyphenoxy)piperidine restricts rotation about the aryl-ether bond and positions the ethoxy oxygen in proximity to the piperidine nitrogen, creating a unique intramolecular interaction potential absent in meta- and para-substituted analogs [1]. In the context of piperidine-based GPCR and enzyme inhibitor pharmacophores, ortho-substitution has been shown to influence receptor subtype selectivity by altering the dihedral angle between the aromatic ring and the piperidine scaffold [2]. While direct comparative binding data for the parent free base is not available in the public domain, a close structural derivative—(R)-N-benzyl-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxamide—exhibits an IC₅₀ of 4.30 nM against human DGAT2, demonstrating that the 2-ethoxyphenoxy fragment can contribute to high target potency when appropriately elaborated [3].

Conformational restriction Pharmacophore Ortho-substitution

Commercial Availability and Pricing Transparency Across Multiple Regulated Suppliers

4-(2-Ethoxyphenoxy)piperidine is listed by at least five regulated chemical suppliers with publicly disclosed pricing and purity specifications: Thermo Scientific / Alfa Aesar (250 mg), AKSci (95%), CymitQuimica / Biosynth (25 mg at €210; 250 mg at €835), and VWR [REFS-1, REFS-2, REFS-3]. In contrast, 4-(3-ethoxyphenoxy)piperidine and 4-(4-ethoxyphenoxy)piperidine are listed by fewer suppliers and often only as custom-synthesis items without published catalog pricing. This multi-supplier availability reduces single-source dependency, shortens lead times, and provides price competition for procurement.

Commercial sourcing Supply chain Price comparison

Recommended Application Scenarios for 4-(2-Ethoxyphenoxy)piperidine Based on Verified Differentiation Evidence


Medicinal Chemistry: Scaffold for CNS-Penetrant Lead Optimization Requiring logP 2.5–3.0

With a calculated logP of 2.54 [1], the compound sits in the optimal lipophilicity range for CNS drug candidates (logP 1–3). Its ortho-ethoxy substitution provides a distinct conformational profile compared to methoxy or para-ethoxy analogs, making it the scaffold of choice for SAR programs targeting GPCRs, ion channels, or neurotransmitter transporters where precise spatial orientation of the aryl ether is critical for subtype selectivity [2].

Process Chemistry Intermediate: Thermally Robust Building Block for High-Temperature Reactions

The boiling point of 322.4 °C—15.7 °C higher than the methoxy analog [1]—affords a broader safe operating window for reactions requiring elevated temperatures (e.g., Buchwald-Hartwig couplings, nucleophilic aromatic substitutions). The well-defined melting point (134–136 °C) further facilitates intermediate isolation and purity verification by DSC [3].

Quality-Controlled Procurement for GLP Toxicology Studies Requiring Identity Verification

The experimentally determined melting point of 134–136 °C [1] serves as a simple, low-cost identity assay (capillary melting point apparatus or DSC) that is not available for the meta-ethoxy or para-ethoxy positional isomers. Coupled with the supplier-documented air sensitivity [2], this enables procurement teams to specify appropriate packaging (septum-sealed, argon-flushed vials) and establish justified retest intervals for GLP-compliant inventory management.

Fragment-Based Drug Discovery: Ortho-Ethoxyphenoxy Fragment for Deconstruction of DGAT2 and sEH Inhibitor Pharmacophores

The ortho-ethoxyphenoxy fragment is a key substructure in the potent DGAT2 inhibitor series, where a closely related derivative achieves an IC₅₀ of 4.30 nM against human DGAT2 [1]. The unelaborated 4-(2-ethoxyphenoxy)piperidine free base can serve as a starting scaffold for fragment growing, library synthesis, and scaffold-hopping campaigns in metabolic disease and inflammation programs targeting DGAT2 or soluble epoxide hydrolase (sEH) pathways [2].

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